2,4-Dimethylbenzo[d]thiazole
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Overview
Description
2,4-Dimethylbenzo[d]thiazole is a heterocyclic aromatic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Mechanism of Action
Target of Action
Thiazoles, including 2,4-Dimethylbenzo[d]thiazole, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazoles are known to interact with various biological targets, influencing their function and leading to the observed biological effects .
Mode of Action
For instance, thiabendazole, a benzimidazole derivative of thiazole, is believed to inhibit the helminth-specific enzyme fumarate reductase . This interaction disrupts the energy metabolism of the parasite, leading to its death .
Biochemical Pathways
Thiazoles are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazoles have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The physicochemical properties of thiazoles, such as their solubility and stability, can influence their pharmacokinetic properties .
Result of Action
Given the diverse biological activities of thiazoles, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbenzo[d]thiazole typically involves the cyclization of 2-aminobenzenethiol with appropriate carbonyl compounds. One common method is the condensation reaction between 2-aminobenzenethiol and acetone under acidic conditions, which leads to the formation of the desired thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,4-Dimethylbenzo[d]thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Dimethylbenzo[d]thiazole can be compared with other similar thiazole derivatives:
2-Methylbenzo[d]thiazole: Lacks the additional methyl group at the 4 position, which may affect its biological activity and chemical properties.
4-Methylbenzo[d]thiazole:
Benzothiazole: The parent compound without any methyl substitutions, which serves as a basis for comparison in terms of reactivity and biological activity.
The unique substitution pattern of this compound enhances its chemical stability and broadens its range of applications compared to its analogs.
Properties
IUPAC Name |
2,4-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXVIGPUOXPMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476644 |
Source
|
Record name | 2,4-Dimethylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5262-63-5 |
Source
|
Record name | 2,4-Dimethylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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